molecular formula C14H14IN3O5S B5978879 {(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B5978879
M. Wt: 463.25 g/mol
InChI Key: OXGROZNJWUEFJI-OMCISZLKSA-N
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Description

{(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:

    Formation of the Benzylidene Hydrazone: The initial step involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazone intermediate.

    Cyclization to Thiazolidinone: The benzylidene hydrazone is then reacted with thioglycolic acid in the presence of a base, such as sodium acetate, to form the thiazolidinone ring.

    Acetylation: The final step involves the acetylation of the thiazolidinone intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiazolidinone ring.

    Reduction: Reduction reactions can target the hydrazone linkage and the carbonyl groups.

    Substitution: The iodine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Products may include hydrazines and alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology

In biological research, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its unique structure allows it to interact with various biological targets.

Medicine

The compound is being investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone linkage and thiazolidinone ring are key structural features that enable it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • {(2E)-2-[(2E)-(3-chloro-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
  • {(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Uniqueness

The presence of the iodine atom in {(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid distinguishes it from its chloro and bromo analogs. This iodine atom can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique among similar compounds.

Properties

IUPAC Name

2-[(2E)-2-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O5S/c1-22-9-4-7(3-8(15)12(9)23-2)6-16-18-14-17-13(21)10(24-14)5-11(19)20/h3-4,6,10H,5H2,1-2H3,(H,19,20)(H,17,18,21)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGROZNJWUEFJI-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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